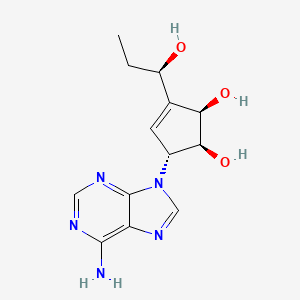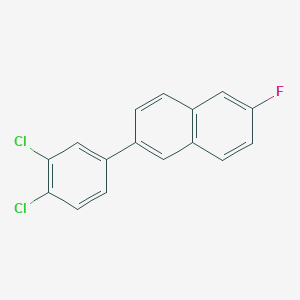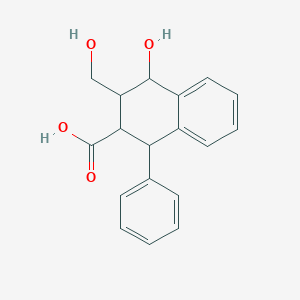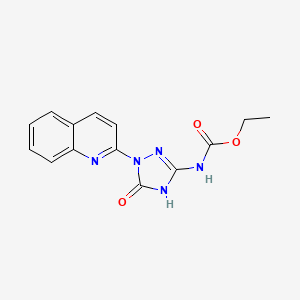
(R)-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid is a complex organic compound that features both tert-butoxy and tert-butyldimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups using tert-butyldimethylsilyl chloride and tert-butyl alcohol, followed by the introduction of the oxopentanoic acid moiety through a series of reactions such as esterification, oxidation, and hydrolysis. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and pH, to optimize the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy and tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting or modulating the activity of specific enzymes or receptors. The tert-butoxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and selectivity for its molecular targets, thereby affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid methyl ester: This compound is similar in structure but contains a methyl ester group instead of a carboxylic acid.
®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxy-pentanoic acid: This derivative has a hydroxyl group instead of an oxo group.
Uniqueness
The uniqueness of ®-5-(tert-Butoxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid lies in its combination of functional groups, which confer specific reactivity and stability. The presence of both tert-butoxy and tert-butyldimethylsilyl groups provides steric protection and influences the compound’s chemical behavior, making it a versatile intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C15H30O5Si |
|---|---|
Poids moléculaire |
318.48 g/mol |
Nom IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H30O5Si/c1-14(2,3)19-13(18)10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3,(H,16,17)/t11-/m1/s1 |
Clé InChI |
WUBVXXLKXLIQBA-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)






![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)


